![molecular formula C14H21N3O3 B1406241 (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine CAS No. 1462951-27-4](/img/structure/B1406241.png)
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine
Overview
Description
“(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also has a nitro group (-NO2) and a propoxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, nitro group, and propoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group could potentially undergo reduction reactions, and the piperidine ring could participate in various reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Reaction Kinetics and Mechanisms
Studies have explored the kinetics and mechanisms of reactions involving nitroxide radicals and thiyl radicals. These reactions are crucial in understanding the antioxidant properties of nitroxides, which protect cells and tissues from radical-induced damage. The kinetics of these reactions provide insight into the protective mechanisms of nitroxides against reactive oxygen- and nitrogen-derived species in the presence of thiols (Goldstein, Samuni, & Merényi, 2008).
Pharmacological Applications
Nitroxides, structurally related to (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine, have been studied for their metabolic pathways in human keratinocyte cell lines. These studies are foundational for using nitroxides as spin labels in electron spin resonance (ESR) studies, potentially advancing the development of diagnostic and therapeutic applications in medicine (Kroll, Langner, & Borchert, 1999).
Material Science Applications
The oxidation processes involving nitroxide radicals are utilized in the stabilization mechanisms of polymers. Research into the in situ detection of hindered amine stabilizer consumption in polymers through oxidation provides valuable information for enhancing polymer stability and longevity, which is crucial for the development of durable polymeric materials (Commereuc, Scheirs, Verney, & Lacoste, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)20-14-8-12(5-6-13(14)17(18)19)16-7-3-4-11(15)9-16/h5-6,8,10-11H,3-4,7,9,15H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBNUQKVBFOKZ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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